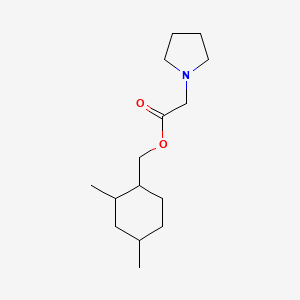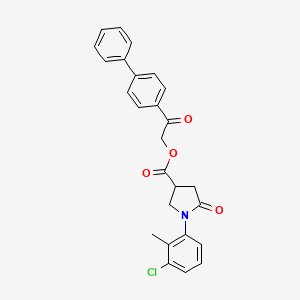![molecular formula C19H20N2O3 B4008471 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B4008471.png)
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-ethylphenyl)acetamide
Overview
Description
Synthesis Analysis
Synthesis methods for compounds with complex structures often involve multi-step processes, including reactions of precursors like carboxylic acids and azides, amination, and cyclization reactions. For instance, compounds similar to the subject have been synthesized through reactions involving ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene, followed by recrystallization and elucidation through spectroscopic techniques (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds can be determined using various spectroscopic techniques, including HNMR, LC-MS, and crystallography. The structure often exhibits intermolecular hydrogen bonds, contributing to the compound's stability and properties (Sharma et al., 2018).
Chemical Reactions and Properties
Compounds with azatricyclo structures participate in various chemical reactions, including intermolecular processes to form aziridine rings, demonstrating the involvement of carboxy groups (Tarabara et al., 2009). The reactivity of these compounds can be influenced by their structural features, such as the presence of dioxo groups and the configuration of the tricyclic framework.
Physical Properties Analysis
While specific physical properties such as melting points, solubility, and crystalline structure depend heavily on the molecular structure and substituents, the orthorhombic crystal system and specific unit cell parameters have been noted for related compounds, indicating solid-state characteristics that could influence solubility and stability (Sharma et al., 2018).
Scientific Research Applications
Synthesis and Biological Activity
A series of new N-substituted ethyl compounds containing the succinimide moiety, which shares structural similarities with the specified chemical, have been synthesized and characterized. These compounds were investigated for their cytotoxic properties in K562 and HeLa cells, showcasing the potential in drug development for cancer therapy (Kuran et al., 2013).
Structural and Molecular Docking Analysis
An anticancer drug compound was synthesized and its structure elucidated through various analytical techniques. The compound's anticancer activity was confirmed through in silico modeling targeting the VEGFr receptor, highlighting its therapeutic potential (Sharma et al., 2018).
Anticonvulsant Properties
New acetamide derivatives of phthalimide and its analogs demonstrated anticonvulsant properties. These findings are significant in the search for new therapeutic agents for epilepsy and related disorders (Kamiński et al., 2011).
Environmental Friendly Drug Synthesis
A green approach to drug design led to the development of potential analgesic and antipyretic compounds, showcasing the environmental benefits of alternative synthesis methods (Reddy et al., 2014).
Antimicrobial and Antioxidant Activities
Novel antimicrobial acyclic and heterocyclic dyes and their precursors were synthesized based on 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems. These compounds exhibited significant antimicrobial activity against tested organisms and were evaluated for textile dyeing and finishing applications, highlighting their multifunctional utility (Shams et al., 2011).
properties
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-11-5-3-4-6-14(11)20-15(22)10-21-18(23)16-12-7-8-13(9-12)17(16)19(21)24/h3-8,12-13,16-17H,2,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQNLYVTQNCCPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C3C4CC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008388.png)
![4,4'-(dibenzo[b,d]furan-2,8-diyldisulfonyl)dimorpholine](/img/structure/B4008394.png)
![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4008402.png)
![N-[3-(methylthio)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B4008410.png)
![5-{[(2,3-dimethylphenyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4008415.png)



![2-(4-bromophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]isoleucinate](/img/structure/B4008464.png)
![5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4008466.png)

![10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid](/img/structure/B4008479.png)
![3,3'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dipropanoic acid](/img/structure/B4008494.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4008497.png)